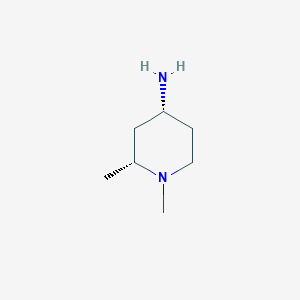
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine is a chiral amine compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry, with two chiral centers, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine typically involves the selective reduction of a precursor compound. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form the piperidine ring structure. The final steps involve selective carbonyl reduction and nucleophilic substitution to introduce the methyl groups at the 1 and 2 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, cost-effective reagents, and environmentally friendly processes. The goal is to achieve high purity and yield while minimizing waste and production costs.
化学反应分析
Types of Reactions
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted piperidine derivatives.
科学研究应用
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
作用机制
The mechanism of action of Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of O-GlcNAcase (OGA), an enzyme involved in the regulation of protein glycosylation. By inhibiting OGA, the compound can modulate the levels of O-GlcNAc-modified proteins, which play a role in various cellular processes, including signal transduction and transcription .
相似化合物的比较
Rel-(2R,4R)-1,2-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
Rel-(2R,4R)-LY3372689: This compound is also an O-GlcNAcase inhibitor and has similar applications in the study of neurodegenerative diseases.
Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid: This compound shares a similar piperidine ring structure but differs in its functional groups and specific applications.
The uniqueness of this compound lies in its specific stereochemistry and the presence of two methyl groups at the 1 and 2 positions, which confer distinct chemical and biological properties.
属性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC 名称 |
(2R,4R)-1,2-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C7H16N2/c1-6-5-7(8)3-4-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m1/s1 |
InChI 键 |
BVVHNDKLDKPYCI-RNFRBKRXSA-N |
手性 SMILES |
C[C@@H]1C[C@@H](CCN1C)N |
规范 SMILES |
CC1CC(CCN1C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


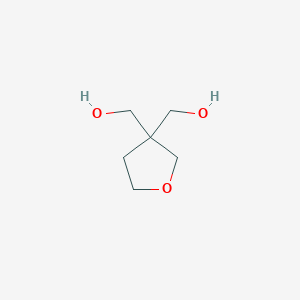
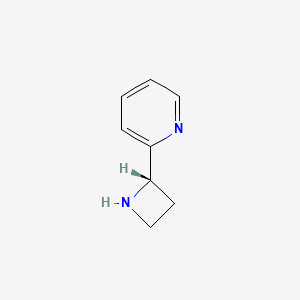
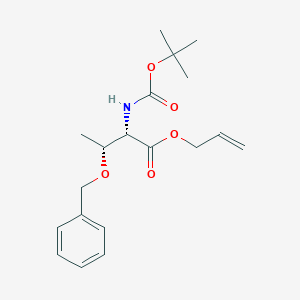
![8-{[3-(Glycylamino)propyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/structure/B12942034.png)
![8-Fluoro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12942043.png)
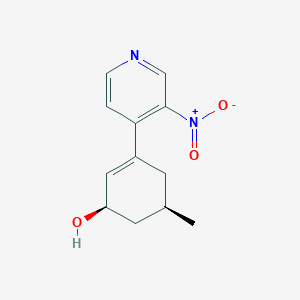
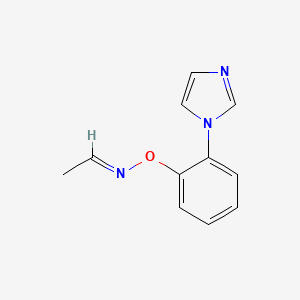

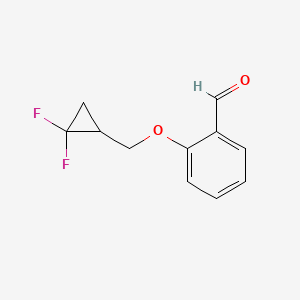
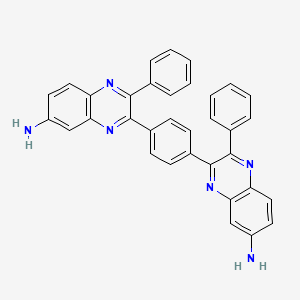
![1-[2-(Butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942075.png)
![1,10-bis(2,6-diethyl-4-methylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12942078.png)
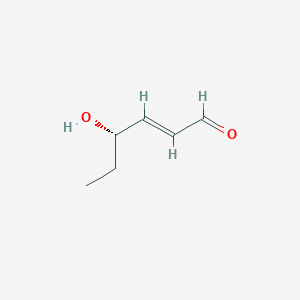
![2-Bromo-5,8-dihydro-4H-pyrazolo[1,5-a][1,3]diazepine-3-carboxamide](/img/structure/B12942087.png)
